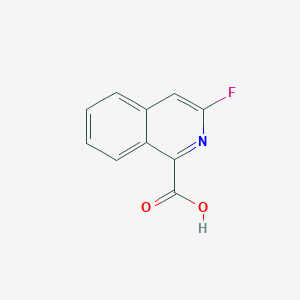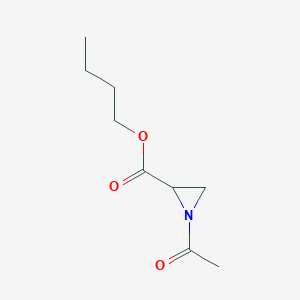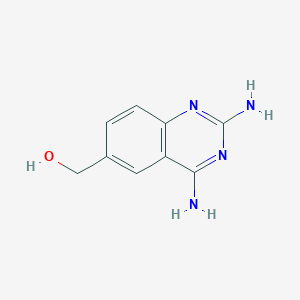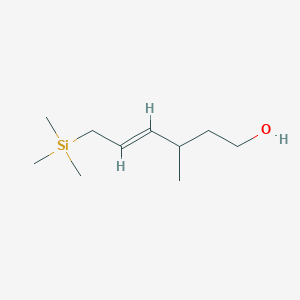
4-(Dimethylamino)naphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)naphthalen-1-ol is an organic compound with the molecular formula C12H13NO. It is a derivative of naphthalene, characterized by the presence of a dimethylamino group at the 4-position and a hydroxyl group at the 1-position. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)naphthalen-1-ol typically involves the reaction of 4-nitronaphthalene-1-ol with dimethylamine. The process includes the reduction of the nitro group to an amino group, followed by methylation to introduce the dimethylamino group. The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylamino)naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of 4-(dimethylamino)naphthalen-1-one.
Reduction: Formation of various reduced derivatives depending on the conditions.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-(Dimethylamino)naphthalen-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Employed in the study of biological membranes and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Mecanismo De Acción
The mechanism of action of 4-(Dimethylamino)naphthalen-1-ol is primarily based on its ability to participate in intramolecular charge transfer (ICT). The dimethylamino group acts as an electron donor, while the naphthalene ring acts as an electron acceptor. This ICT process is responsible for the compound’s strong fluorescence and its ability to interact with various molecular targets, including proteins and nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
1,8-Bis(dimethylamino)naphthalene: Known for its high basicity and use as a proton sponge.
4-(Dimethylamino)phenyl derivatives: Used in similar applications due to their photophysical properties.
Uniqueness
4-(Dimethylamino)naphthalen-1-ol is unique due to its specific structural configuration, which allows for efficient intramolecular charge transfer and strong fluorescence. This makes it particularly useful in applications requiring high sensitivity and specificity, such as fluorescence microscopy and optoelectronics .
Propiedades
Número CAS |
54263-79-5 |
|---|---|
Fórmula molecular |
C12H13NO |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
4-(dimethylamino)naphthalen-1-ol |
InChI |
InChI=1S/C12H13NO/c1-13(2)11-7-8-12(14)10-6-4-3-5-9(10)11/h3-8,14H,1-2H3 |
Clave InChI |
QTXDOZVNRMLLPN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C2=CC=CC=C21)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9H-Pyrano[2,3-g][1,3]benzothiazole](/img/structure/B11906000.png)
![2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid](/img/structure/B11906011.png)
![Ethyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate](/img/structure/B11906019.png)







